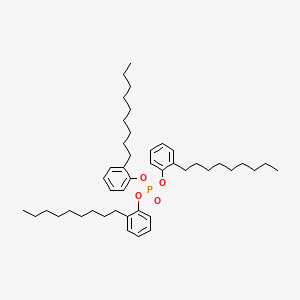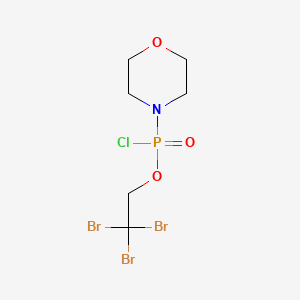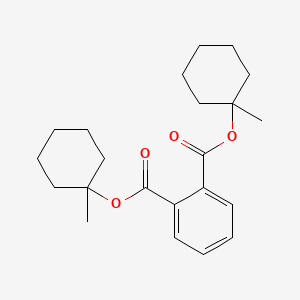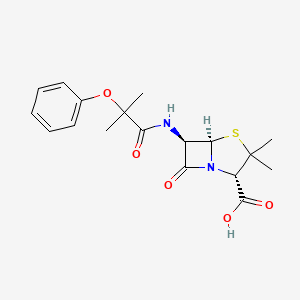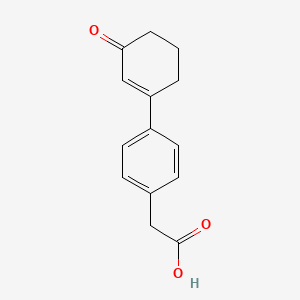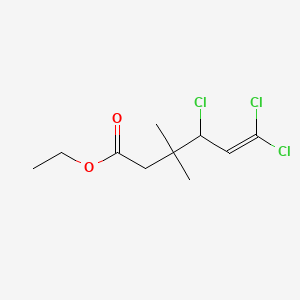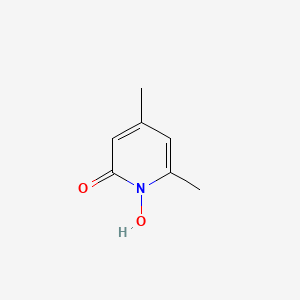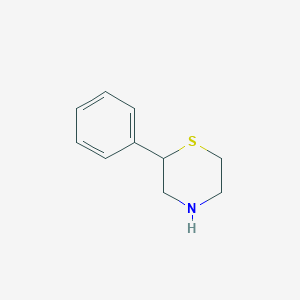
2-Phenylthiomorpholin
Übersicht
Beschreibung
2-Phenylthiomorpholine is a chemical compound with the molecular formula C10H13NS . It has a molecular weight of 179.29 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Phenylthiomorpholine is1S/C10H13NS/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2 . The canonical SMILES representation is C1CSC(CN1)C2=CC=CC=C2 . Physical And Chemical Properties Analysis
2-Phenylthiomorpholine has a molecular weight of 179.28 g/mol . It has a topological polar surface area of 37.3 Ų and a complexity of 132 . The compound has one hydrogen bond donor count and two hydrogen bond acceptor counts . It also has one rotatable bond .Wissenschaftliche Forschungsanwendungen
Medizin: Antiviren- und Antikrebsanwendungen
2-Phenylthiomorpholin-Derivate wurden hinsichtlich ihres Potenzials in medizinischen Anwendungen untersucht, insbesondere in der antiviralen und antikanzerogenen Therapie. Die strukturelle Ähnlichkeit der Verbindung mit Benzofuran-Derivaten, die für ihre starke biologische Aktivität bekannt sind, deutet auf ihre potenzielle Nützlichkeit bei der Entwicklung von Medikamenten hin . So wurden Benzofuran-Verbindungen als Leitstrukturen bei der Entwicklung neuer Therapeutika gegen Krankheiten wie Hepatitis C eingesetzt .
Landwirtschaft: Entwicklung von Pestiziden
Im landwirtschaftlichen Sektor könnte this compound für die Entwicklung neuer Pestizide untersucht werden. Die chemischen Eigenschaften der Verbindung können es ihr ermöglichen, mit bestimmten biologischen Pfaden in Schädlingen zu interagieren, wodurch ein gezielter Ansatz für den Pflanzenschutz geboten wird. Obwohl direkte Anwendungen in der Landwirtschaft noch nicht etabliert sind, deutet die Erforschung ähnlicher heterocyclischer Verbindungen in Nanopestiziden auf einen möglichen Forschungsweg hin .
Materialwissenschaft: Polymersynthese
Das Feld der Materialwissenschaft könnte von der Einarbeitung von this compound in die Synthese von Polymeren profitieren. Sein Potenzial, mit verschiedenen Agenzien zu reagieren, könnte zur Entwicklung neuartiger Materialien mit spezifischen Eigenschaften wie erhöhter Haltbarkeit oder Leitfähigkeit führen. Die Forschung an Polythiolen beispielsweise unterstreicht die Relevanz von schwefelhaltigen Verbindungen in Materialanwendungen .
Umweltwissenschaften: Sanierung von Umweltverschmutzung
This compound kann Anwendungen in den Umweltwissenschaften haben, insbesondere bei der Sanierung von Umweltverschmutzung. Spektroskopische Techniken, die für die qualitative Analyse und den Nachweis von Schadstoffen entscheidend sind, könnten durch die einzigartigen Eigenschaften der Verbindung verbessert werden, was die Identifizierung und Entsorgung von Umweltkontaminanten unterstützt .
Biochemie: Enzymhemmung
In der Biochemie könnte this compound als Enzymhemmer verwendet werden, der verschiedene biochemische Pfade beeinflusst. Diese Anwendung könnte besonders relevant für die Erforschung von Stoffwechselkrankheiten oder die Regulierung von biochemischen Reaktionen sein, die für die Aufrechterhaltung der Homöostase entscheidend sind .
Pharmakologie: Wirkstoffforschung
Pharmakologisch könnte this compound eine Rolle bei der Entdeckung neuer Medikamente spielen. Seine Struktur könnte es ihm ermöglichen, an bestimmte Rezeptoren oder Enzyme zu binden und deren Aktivität zu modulieren. Das Potenzial der Verbindung als Nrf2-Inhibitor könnte sie beispielsweise zu einem Kandidaten für die Krebstherapie machen, da phenolische Verbindungen in diesem Bereich vielversprechend sind .
Safety and Hazards
The safety information for 2-Phenylthiomorpholine indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Wirkmechanismus
Target of Action
2-Phenylthiomorpholine is a derivative of phenylmorpholine . Compounds in this class, including 2-Phenylthiomorpholine, primarily act as releasers of monoamine neurotransmitters . These neurotransmitters play crucial roles in transmitting signals in the nervous system. Some derivatives also act as agonists at serotonin receptors , and compounds with certain substitutions act as dopamine receptor agonists .
Mode of Action
As a monoamine neurotransmitter releaser, 2-Phenylthiomorpholine likely interacts with monoamine transporters, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission. As an agonist of certain receptors, it binds to these receptors and activates them, mimicking the action of the natural neurotransmitters .
Biochemical Pathways
This can include the dopaminergic, serotonergic, and noradrenergic pathways, which are involved in a wide range of physiological processes, including mood regulation, reward, and cognition .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed in the body, metabolized by various enzymes, and excreted in urine .
Result of Action
The molecular and cellular effects of 2-Phenylthiomorpholine’s action would be an increase in the activity of the neurotransmitter systems it affects. This could lead to changes in neuronal firing patterns and alterations in the functioning of the neural circuits in which these neurotransmitters play a role .
Action Environment
The action, efficacy, and stability of 2-Phenylthiomorpholine can be influenced by various environmental factors. These can include the presence of other drugs or substances, the physiological state of the individual (such as their health status, age, and genetic makeup), and external factors such as temperature and pH .
Eigenschaften
IUPAC Name |
2-phenylthiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYHBJDVLOEJNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407436 | |
| Record name | 2-phenylthiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77082-31-6 | |
| Record name | 2-phenylthiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylthiomorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


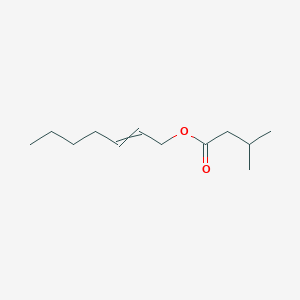
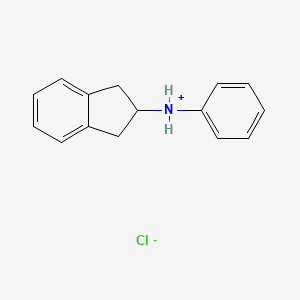
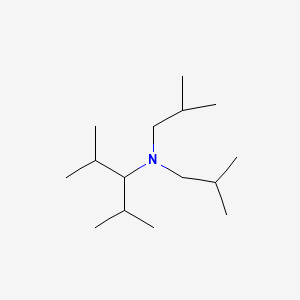
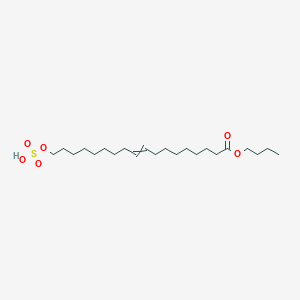
![3-[Bis(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B1623371.png)
